molecular formula C11H9NO2 B8802537 3-(3-Cyano-phenyl)-acrylic acid methyl ester

3-(3-Cyano-phenyl)-acrylic acid methyl ester

Cat. No.: B8802537
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyano-phenyl)-acrylic acid methyl ester: is an organic compound with the molecular formula C11H9NO2. . This compound is characterized by the presence of a cyanophenyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-cyanobenzaldehyde and methyl acrylate in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the production of methyl 3-(3-cyanophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be utilized in the development of bioactive molecules and as a building block for more complex structures .

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development .

Industry: In the industrial sector, methyl 3-(3-cyanophenyl)prop-2-enoate is employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 3-(3-cyanophenyl)prop-2-enoate and its derivatives depends on the specific application and targetThe cyanophenyl group can enhance binding affinity and specificity towards certain targets, while the prop-2-enoate moiety can participate in covalent interactions .

Comparison with Similar Compounds

    Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of a cyano group on the phenyl ring.

    Methyl 3-(3-fluorophenyl)prop-2-enoate: This compound features a fluorine atom on the phenyl ring.

    Methyl 3-(3-hydroxyphenyl)prop-2-enoate: This compound contains a hydroxyl group on the phenyl ring.

Uniqueness: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological or chemical activities.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 3-(3-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3

InChI Key

BQJYULBYGRTLPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate (1.00 g, 3.14 mmol) and 18-crown-6 (4.14 g, 15.7 mmol) in THF (50 mL) at −78 C, potassium bis(trimethylsilyl)amide (6.3 mL, 0.5 M in toluene, 3.15 mmol) was added dropwise. After the addition was completed, 3-cyanobenzaldehyde (0.412 g, 3.14 mmol) in THF (8 mL) was added. The mixture was stirred at −78 C for 30 min before it was quenched with aq. NH4Cl. Water and ether were added. Aqueous phase was separated, extracted with ether once more. The combined organic solutions were dried over Na2SO4, concentrated in vacuo to give a solid, which was purified by a silica gel column, first eluted with EtOAc/hexane (5/95), then with EtOAc/hexane (10/90) to give the titled compound (0.40 g) (yield: 68%). 1H NMR (CDCl3) 7.85 (s, 1H), 7.77 (d, 1H, J=8 Hz), 7.60 (d, 1H, J=8 Hz), 7.45 (t, 1H, J=8 Hz), 6.91 (d, 1H, J=12 Hz), 6.06 (d, 1H, J=12 Hz).
Name
bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl) phosphonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.412 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

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